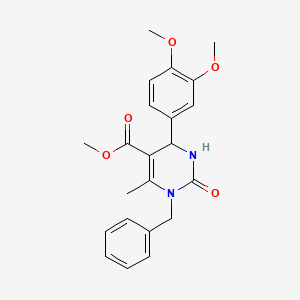
Antiviral agent 10
概要
説明
Antiviral agent 10 is a compound that has garnered significant attention in the field of antiviral drug discovery. This compound is known for its broad-spectrum antiviral properties, making it a valuable asset in the fight against various viral infections. Its unique chemical structure allows it to interact with viral components, inhibiting their replication and spread within the host organism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 10 involves several key steps. One efficient route includes the use of complexation-driven selective acyl migration/oxidation, BSA-mediated cyclization to anhydrouridine, hydrochlorination using iron(III) chloride and tetramethyldisiloxane, and dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst . These methods ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods due to their mild, highly selective, and environmentally benign nature . These methods include enzymatic asymmetric synthesis of amino acid components and fermentative production of structurally complex intermediates. Such approaches not only enhance the efficiency of production but also reduce the environmental impact.
化学反応の分析
Types of Reactions: Antiviral agent 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antiviral properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trimethylsilyl chloride, isopropanol, triethylamine, phenylphosphoryl dichloride, and pentafluorophenol . The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced antiviral activity. These derivatives are often tested for their efficacy against various viral strains to identify the most potent compounds.
科学的研究の応用
Antiviral agent 10 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antiviral mechanisms and developing new synthetic methods. In biology, it serves as a tool for understanding viral replication and host-virus interactions. In medicine, this compound is being investigated for its potential to treat infections caused by viruses such as influenza, hepatitis, and coronaviruses . Additionally, it has industrial applications in the production of antiviral drugs and related pharmaceuticals.
作用機序
The mechanism of action of antiviral agent 10 involves inhibiting viral DNA synthesis. The compound chemically resembles normal DNA nucleosides, allowing it to be incorporated into viral DNA by viral enzymes . This incorporation disrupts the viral replication process, preventing the virus from multiplying and spreading within the host. The molecular targets of this compound include viral polymerases and other enzymes essential for viral replication .
類似化合物との比較
Antiviral agent 10 is unique in its broad-spectrum antiviral activity. Similar compounds include isatin derivatives, 1,2,3-triazole derivatives, and benzothiazoles . While these compounds also exhibit antiviral properties, this compound stands out due to its high potency and low cytotoxicity. This makes it a promising candidate for further development and clinical use.
特性
IUPAC Name |
methyl 3-benzyl-6-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14-19(21(25)29-4)20(16-10-11-17(27-2)18(12-16)28-3)23-22(26)24(14)13-15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUQBLFTXFCQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


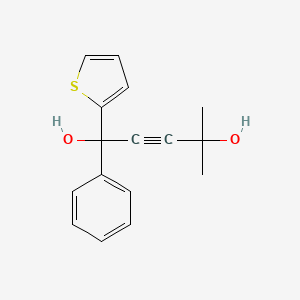

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4052025.png)
![5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4052031.png)
![Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4052038.png)
![1,1'-(1,4-piperazinediyl)bis{3-[(4-chlorobenzyl)oxy]-2-propanol}](/img/structure/B4052044.png)
![1-(4-Chloro-2-methylphenoxy)-3-[4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B4052049.png)
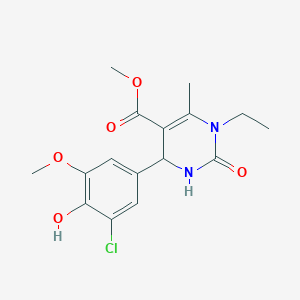
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4052068.png)
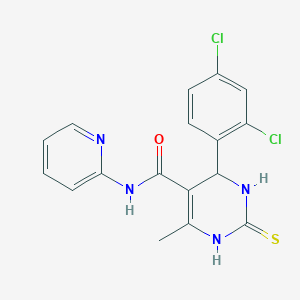
![5-bromo-3-hydroxy-3-[2-(2-methyl-5-propan-2-ylphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B4052078.png)
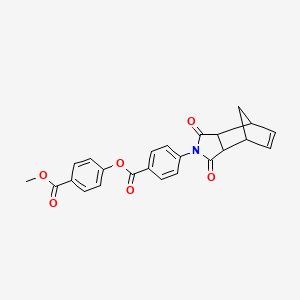
![N-(sec-butyl)-N-[(3-methyl-2-thienyl)methyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4052102.png)
![1-(2-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4052105.png)
